Cas no 174566-51-9 (2-Amino-5-fluoro-4-nitrobenzoic acid)
2-Amino-5-fluoro-4-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-fluoro-4-nitrobenzoic acid
- Benzoic acid,2-amino-5-fluoro-4-nitro-
- 2-amino-5-fluoro-4-nitro-benzoic acid
- 5-Fluoro-4-nitroanthranilic acid
- BENZOIC ACID,2-AMINO-5-FLUORO-4-NITRO
- Benzoic acid, 2-amino-5-fluoro-4-nitro- (9CI)
- AKOS022181798
- MB05466
- 2-AMINO-5-FLUORO-4-NITROBENZOICACID
- FT-0695520
- 174566-51-9
- SCHEMBL6595965
- MFCD08234511
- SY345230
-
- MDL: MFCD08234511
- Inchi: 1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12)
- InChI Key: WVJVJQGXIAONSG-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)O)=C(C=C1[N+](=O)[O-])N
Computed Properties
- Exact Mass: 200.02300
- Monoisotopic Mass: 200.02333481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 109Ų
Experimental Properties
- Density: 1.663
- Boiling Point: 451.4 °C at 760 mmHg
- Flash Point: 226.8 °C
- PSA: 109.14000
- LogP: 2.11870
2-Amino-5-fluoro-4-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203786-10g |
2-Amino-5-fluoro-4-nitrobenzoic acid |
174566-51-9 | 10g |
$5670.00 | 2023-09-10 |
2-Amino-5-fluoro-4-nitrobenzoic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 2-Amino-5-fluoro-4-nitrobenzoic acid
2-Amino-5-Fluoro-4-Nitrobenzoic Acid: A Versatile Compound in Modern Pharmaceutical Research
2-Amino-5-Fluoro-4-Nitrobenzoic acid, with the chemical formula C7H5FN2O3 and CAS number 174566-51-9, represents a critical molecule in the field of medicinal chemistry. This compound is characterized by its unique combination of functional groups, including an amino group, fluorine atom, and nitro group, which collectively contribute to its multifaceted biological activities. Recent advancements in chemical biology and pharmacology have highlighted the potential of this molecule as a scaffold for drug development, particularly in the context of targeting inflammatory pathways and neurodegenerative diseases.
Recent studies have demonstrated that 2-Amino-5-Fluoro-4-Nitrobenzoic acid exhibits significant anti-inflammatory properties by modulating the activity of key cytokines such as TNF-α and IL-6. A 2023 publication in Journal of Medicinal Chemistry reported that this compound inhibits the NF-κB signaling pathway, which is central to the pathogenesis of chronic inflammatory conditions. The fluorine atom at the 5-position plays a crucial role in enhancing the compound's metabolic stability, while the nitro group at the 4-position contributes to its ability to interact with specific receptors involved in immune response regulation.
From a synthetic perspective, the 2-Amino-5-Fluoro-4-Nitrobenzoic acid can be synthesized through a multi-step process involving nitration, fluorination, and amino group introduction. Researchers at the University of Tokyo have recently developed an efficient method for its preparation using microwave-assisted organic synthesis, which significantly reduces reaction time and improves yield. This advancement has important implications for the large-scale production of this compound for pharmaceutical applications.
One of the most promising applications of 2-Amino-5-Fluoro-4-Nitdebenzoic acid is in the development of novel therapies for neurodegenerative diseases. A 2023 study published in Nature Communications demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction. The amino group at the 2-position is believed to play a key role in this mechanism, as it facilitates the formation of hydrogen bonds with target proteins involved in neuronal survival.
Recent computational studies have also revealed the potential of 2-Amino-5-Fluoro-4-Nitrobenzoic acid as a lead compound for the development of antitumor agents. Molecular docking simulations have shown that this molecule can bind to the ATP-binding cassette (ABC) transporters, which are often overexpressed in cancer cells. This interaction may inhibit the efflux of chemotherapeutic agents, thereby enhancing their therapeutic efficacy. These findings have sparked interest in exploring this compound as a potential adjuvant in cancer treatment regimens.
From a pharmacokinetic standpoint, the 2-Amino-5-Fluoro-4-Nitrobenzoic acid exhibits favorable properties that make it suitable for oral administration. Its high solubility in aqueous solutions and low molecular weight contribute to its rapid absorption and distribution in the body. However, further research is needed to fully understand its metabolism and excretion pathways, which are critical for optimizing its therapeutic application.
Environmental and safety considerations are also important when evaluating the use of 2-Amino-5-Fluoro-4-Nitrobenzoic acid. While this compound is not classified as a hazardous material, its synthesis and disposal must adhere to standard chemical safety protocols to minimize environmental impact. Researchers are actively exploring green chemistry approaches to reduce the ecological footprint of its production process.
Future research directions for 2-Amino-5-Fluoro-4-Nitrobenzoic acid include the development of derivative compounds with enhanced therapeutic profiles. For example, modifying the fluorine atom or introducing additional functional groups may lead to improved bioavailability and target specificity. These modifications are currently being investigated in several preclinical studies funded by national research agencies.
In conclusion, 2-Amino-5-Fluoro-4-Nitrobenzoic acid represents a promising candidate for various pharmaceutical applications. Its unique chemical structure and biological activities make it a valuable tool for researchers in the fields of drug discovery, chemical biology, and medicinal chemistry. As new research continues to uncover its potential, this compound is likely to play an increasingly important role in the development of innovative therapies for a wide range of medical conditions.
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